Cas no 247136-80-7 (ethyl 2-sulfamoylpyridine-3-carboxylate)

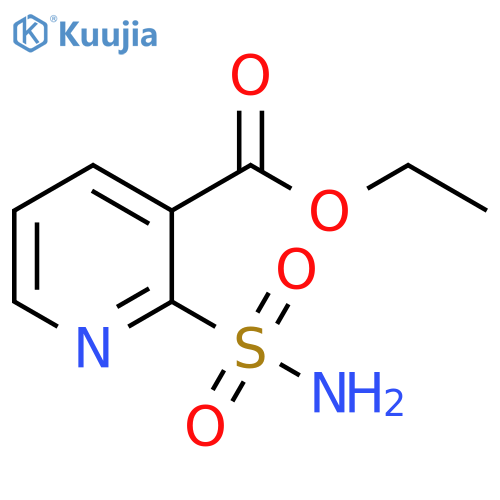

247136-80-7 structure

商品名:ethyl 2-sulfamoylpyridine-3-carboxylate

ethyl 2-sulfamoylpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-sulfamoylpyridine-3-carboxylate

- 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-, ethyl ester

-

- インチ: 1S/C8H10N2O4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13)

- InChIKey: FOKDDCARPSGZBB-UHFFFAOYSA-N

- ほほえんだ: C1(S(N)(=O)=O)=NC=CC=C1C(OCC)=O

ethyl 2-sulfamoylpyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-123989-1.0g |

ethyl 2-sulfamoylpyridine-3-carboxylate |

247136-80-7 | 95% | 1g |

$785.0 | 2023-06-08 | |

| Enamine | EN300-123989-100mg |

ethyl 2-sulfamoylpyridine-3-carboxylate |

247136-80-7 | 95.0% | 100mg |

$272.0 | 2023-10-02 | |

| Aaron | AR01A4N7-50mg |

ethyl 2-sulfamoylpyridine-3-carboxylate |

247136-80-7 | 95% | 50mg |

$276.00 | 2025-02-09 | |

| 1PlusChem | 1P01A4EV-50mg |

ethyl 2-sulfamoylpyridine-3-carboxylate |

247136-80-7 | 95% | 50mg |

$279.00 | 2024-05-21 | |

| 1PlusChem | 1P01A4EV-250mg |

ethyl 2-sulfamoylpyridine-3-carboxylate |

247136-80-7 | 95% | 250mg |

$543.00 | 2024-05-21 | |

| A2B Chem LLC | AV51095-5g |

ethyl 2-sulfamoylpyridine-3-carboxylate |

247136-80-7 | 95% | 5g |

$2432.00 | 2024-04-20 | |

| Aaron | AR01A4N7-1g |

ethyl 2-sulfamoylpyridine-3-carboxylate |

247136-80-7 | 95% | 1g |

$1105.00 | 2025-02-09 | |

| Enamine | EN300-123989-5.0g |

ethyl 2-sulfamoylpyridine-3-carboxylate |

247136-80-7 | 95% | 5g |

$2277.0 | 2023-06-08 | |

| TRC | E903445-10mg |

Ethyl 2-Sulfamoylpyridine-3-carboxylate |

247136-80-7 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | E903445-100mg |

Ethyl 2-Sulfamoylpyridine-3-carboxylate |

247136-80-7 | 100mg |

$ 295.00 | 2022-06-05 |

ethyl 2-sulfamoylpyridine-3-carboxylate 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

247136-80-7 (ethyl 2-sulfamoylpyridine-3-carboxylate) 関連製品

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量